2-(1-フルオロビニル)フラン

説明

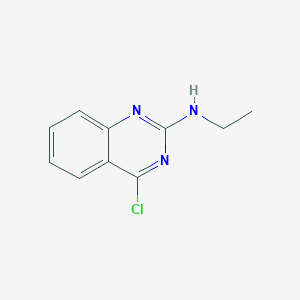

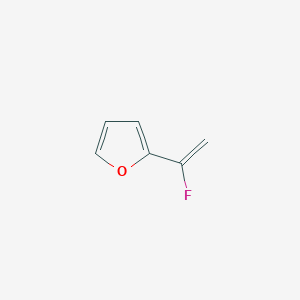

“2-(1-Fluorovinyl)furan” is a chemical compound with the molecular formula C6H5FO . It has an average mass of 112.102 Da and a monoisotopic mass of 112.032440 Da .

Molecular Structure Analysis

The molecular structure of “2-(1-Fluorovinyl)furan” involves a five-membered aromatic ring with four carbon atoms and an oxygen . The molecule has one hydrogen bond acceptor, no hydrogen bond donors, and one freely rotating bond . Its molar refractivity is 28.3±0.3 cm³ .

Chemical Reactions Analysis

Furan, the base structure of “2-(1-Fluorovinyl)furan”, is a π-excessive heterocycle and hence prefers electrophilic substitution reactions . At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .

Physical and Chemical Properties Analysis

“2-(1-Fluorovinyl)furan” has a density of 1.0±0.1 g/cm³, a boiling point of 110.0±20.0 °C at 760 mmHg, and a vapour pressure of 28.4±0.2 mmHg at 25°C . Its flash point is 20.3±21.8 °C . The compound has a polar surface area of 13 Ų and a molar volume of 107.0±3.0 cm³ .

科学的研究の応用

エポキシ樹脂合成

2-(1-フルオロビニル)フラン: は、エポキシ樹脂の合成に使用できます。これらの樹脂は、優れた機械的特性と耐薬品性を持つため、コーティング、接着剤、複合材料の製造に不可欠です。 フラン誘導体をエポキシ樹脂に組み込むことで、再生可能な資源から得られるため、持続可能性が向上した材料が得られます .

抗菌剤

フラン核は、特に新しい抗菌剤の開発において、医薬品化学において重要な成分です2-(1-フルオロビニル)フラン誘導体は、グラム陽性菌とグラム陰性菌の両方に対して強力な活性を示し、微生物の耐性という世界的な問題に対処できます .

抗真菌作用

抗菌作用と同様に、フラン誘導体は、有効な抗真菌剤にもなり得ます。 2-(1-フルオロビニル)フランのユニークな構造は、抗真菌薬学の分野に貢献する、真菌感染症に対する治療法の開発のために探求できます .

抗癌研究

フラン誘導体は、抗癌研究において有望な結果を示しています。 2-(1-フルオロビニル)フランは、生物学的分子と相互作用する能力があるため、特定の作用機序を持つ新しい抗癌剤の開発につながり、腫瘍学において治療上の利点を提供する可能性があります .

農薬開発

農薬業界では、2-(1-フルオロビニル)フランを使用して、新規の殺虫剤または除草剤を製造できます。 そのユニークな化学特性は、害虫や雑草に対する新たな作用機序を提供し、より効率的かつ持続可能な農業に貢献する可能性があります .

樹脂および塗料の製造

フラン環は、樹脂および塗料の製造における重要な成分です2-(1-フルオロビニル)フランは、さまざまな種類の樹脂に加工でき、コーティング、シーラント、ワニスに使用され、これらの製品の耐久性と性能を高めます .

再生可能材料

世界が持続可能な開発に向けて進むにつれて、2-(1-フルオロビニル)フランは、再生可能材料の創出に役割を果たすことができます。 バイオマス由来であるため、グリーンケミカルや材料を製造するための環境に優しい選択肢となります .

医薬品中間体

2-(1-フルオロビニル)フラン: は、医薬品化合物の合成の中間体として役立ちます。 その反応性とフルオロビニル基の存在は、複雑な医薬品分子の設計における貴重なビルディングブロックとなります .

作用機序

Target of Action

Furan derivatives, in general, have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations, or reductions, as well as others associated with the furan ring such as electrophilic aromatic substitution or hydrogenation .

Biochemical Pathways

Furan derivatives have been reported to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer .

Result of Action

Furan derivatives have been reported to exhibit a wide range of advantageous biological and pharmacological characteristics .

Action Environment

It is known that furan derivatives can be synthesized from biomass residues, which is a sustainable and environmentally friendly process .

生化学分析

Biochemical Properties

2-(1-Fluorovinyl)furan plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially leading to various biochemical effects .

Cellular Effects

2-(1-Fluorovinyl)furan influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-(1-Fluorovinyl)furan can lead to the activation of oxidative stress pathways, resulting in the upregulation of genes involved in antioxidant defense . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of 2-(1-Fluorovinyl)furan involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, 2-(1-Fluorovinyl)furan has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1-Fluorovinyl)furan can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(1-Fluorovinyl)furan can undergo degradation under certain conditions, leading to the formation of reactive intermediates that can have prolonged effects on cells . These long-term effects can include sustained oxidative stress and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-(1-Fluorovinyl)furan vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently. At higher doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .

Metabolic Pathways

2-(1-Fluorovinyl)furan is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other cellular components, affecting metabolic flux and metabolite levels . The compound can also influence the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of 2-(1-Fluorovinyl)furan within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 2-(1-Fluorovinyl)furan within tissues can also be influenced by its interaction with plasma proteins and other extracellular components .

Subcellular Localization

The subcellular localization of 2-(1-Fluorovinyl)furan is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . The localization of 2-(1-Fluorovinyl)furan to specific organelles can influence its biochemical effects and overall cellular impact .

特性

IUPAC Name |

2-(1-fluoroethenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO/c1-5(7)6-3-2-4-8-6/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFFVISZMSXFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CO1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-azido-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1491844.png)

![5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491846.png)

![3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491847.png)

![6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1491848.png)

![3-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1491849.png)

![(E)-4-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1491851.png)

![1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboximidamide](/img/structure/B1491854.png)

![6-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)pyridin-3-amine](/img/structure/B1491855.png)

![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1491859.png)

![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1491860.png)